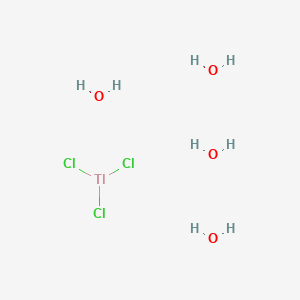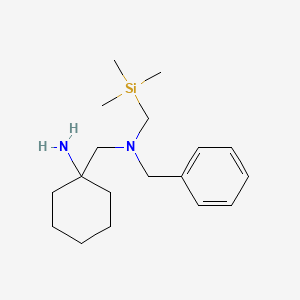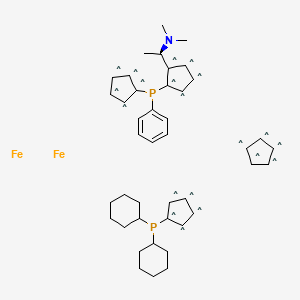
Thallium(III) chloride tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thallium(III) chloride tetrahydrate, with the chemical formula TlCl₃·4H₂O, is a crystalline compound that is highly soluble in water. It is known for its use as a reagent in various chemical reactions and as a catalyst in organic synthesis. This compound is particularly noted for its ability to act as a Lewis acid, making it valuable in a range of scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Thallium(III) chloride tetrahydrate can be synthesized by passing chlorine gas through a nearly boiling suspension of thallium(I) chloride in water. The reaction proceeds with the formation of intermediate thallium(I)-thallium(III) chloro compounds, which dissolve in water. The solution is then evaporated to a thin syrup with continuous addition of chlorine gas. Upon cooling, fine white needles of this compound crystallize out .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically dried over sulfuric acid and potassium hydroxide to prevent efflorescence .
化学反応の分析
Types of Reactions: Thallium(III) chloride tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can oxidize organic compounds, acting as an oxidizing agent.
Reduction: It can be reduced to thallium(I) chloride under certain conditions.
Substitution: It participates in substitution reactions, particularly in the formation of organothallium compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include organic substrates and oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Organic halides and other nucleophiles are common reagents.
Major Products:
Oxidation: Products include oxidized organic compounds.
Reduction: Thallium(I) chloride is a major product.
Substitution: Organothallium compounds are formed.
科学的研究の応用
Thallium(III) chloride tetrahydrate is used in various scientific research applications:
Biology: It is used in studies involving thallium’s biological effects and interactions.
Medicine: Research into thallium-based compounds for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
As a Lewis acid, thallium(III) chloride tetrahydrate accepts electron pairs from donor molecules, facilitating various chemical reactions. Its effectiveness as a catalyst in organic synthesis is attributed to its ability to stabilize reaction intermediates and lower activation energies. The compound’s molecular targets include organic substrates and nucleophiles, which interact with the thallium center during reactions .
類似化合物との比較
Thallium(I) chloride (TlCl): A thallium compound with a +1 oxidation state, used in different applications.
Thallium(III) bromide (TlBr₃): Similar in structure and reactivity but with bromine instead of chlorine.
Thallium(III) iodide (TlI₃): Another halide of thallium with iodine, exhibiting different reactivity due to the larger halide ion.
Uniqueness: Thallium(III) chloride tetrahydrate is unique due to its high solubility in water and its effectiveness as a Lewis acid catalyst. Its hydrated form is more effective in certain reactions compared to its anhydrous counterpart, making it valuable in specific synthetic applications .
特性
分子式 |
Cl3H8O4Tl |
|---|---|
分子量 |
382.80 g/mol |
IUPAC名 |
trichlorothallane;tetrahydrate |
InChI |
InChI=1S/3ClH.4H2O.Tl/h3*1H;4*1H2;/q;;;;;;;+3/p-3 |
InChIキー |
OKOWNNXUBXWOSD-UHFFFAOYSA-K |
正規SMILES |
O.O.O.O.Cl[Tl](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)








![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)


